2-aminomethyl-3-phenyl-3 h-quinazolin-4-one

Description

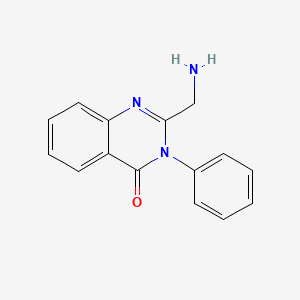

2-Aminomethyl-3-phenyl-3H-quinazolin-4-one is a quinazolinone derivative characterized by a fused bicyclic structure with an aminomethyl group at position 2 and a phenyl substituent at position 2. Quinazolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound serves as a key intermediate in synthesizing more complex derivatives for drug discovery .

Properties

IUPAC Name |

2-(aminomethyl)-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-10-14-17-13-9-5-4-8-12(13)15(19)18(14)11-6-2-1-3-7-11/h1-9H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRPKCIAWIDQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with substituted benzaldehyde, followed by an S_N2 substitution reaction with haloalkane . Another efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound is synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example:

-

Source : A base-promoted SNAr reaction using N-methylbenzamide and benzamide with Cs₂CO₃ in DMSO at 135°C yields 3-methyl-2-phenylquinazolin-4(3H)-one (70% yield) .

-

Source : A three-step synthesis involving:

Transition-Metal-Free Routes

Source : A one-pot annulation of o-amino benzamides and thiols under oxidant-free conditions achieves yields up to 98% for 2-arylquinazolinones .

Aminomethyl Group Modifications

The aminomethyl (-CH₂NH₂) group undergoes:

-

Mannich Reactions : Reacts with formaldehyde and secondary amines (e.g., piperazine, indole derivatives) to form tertiary amines (Table 1) .

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides.

Quinazolinone Core Reactivity

-

Electrophilic Aromatic Substitution : Bromination or nitration occurs at the C6/C8 positions of the benzene ring .

-

Nucleophilic Attack : Thiols promote dehydroaromatization at the pyrimidine ring .

Table 1: Representative Reactions and Conditions

Antimicrobial Activity

-

Source : 2-Alkyl/aryl-3-(phenylamino)quinazolin-4(3H)-ones exhibit potent antibacterial activity against Staphylococcus aureus and E. coli. Compound 4a (unsubstituted at C2) outperforms tetracycline .

-

Source : The aminomethyl group enhances interactions with bacterial enzymes, disrupting protein synthesis.

Analgesic Activity

-

Source : 2-Phenyl-4(3H)-quinazolinone derivatives show significant pain relief in acetic acid-induced writhing tests, surpassing aspirin .

Mechanistic Insights

-

Dehydroaromatization : Thiols act as hydrogen donors to stabilize intermediates during cyclization .

-

Base Catalysis : Cs₂CO₃ facilitates deprotonation in SNAr reactions, accelerating ring closure .

Stability and Reactivity Trends

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.

Medicine: It has been evaluated for its anticonvulsant, antidepressant, and anti-anxiety activities

Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives have shown cholinesterase inhibition and anti-inflammatory activities, suggesting their potential use in treating neurodegenerative diseases . The compound’s interaction with GABA receptors has also been implicated in its anticonvulsant and antidepressant activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Quinazolin-4(3H)-one derivatives vary in substituents at positions 2 and 3, leading to distinct chemical and biological properties. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility : Polar substituents (e.g., -NH2, -OCH2Ph) improve aqueous solubility, whereas lipophilic groups (e.g., -CH2Ph) enhance lipid bilayer penetration .

- Stability : Electron-withdrawing groups (e.g., -Cl) increase hydrolytic stability compared to electron-donating substituents .

Research Findings and Trends

Recent studies highlight the following trends:

Microwave synthesis is increasingly favored for quinazolinones, offering energy efficiency and scalability .

Hybrid derivatives (e.g., triazole-quinazolinone conjugates) show synergistic biological activities .

Structure-activity relationship (SAR) studies emphasize the critical role of position 2 substituents in modulating target selectivity .

Biological Activity

2-Aminomethyl-3-phenyl-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as an analgesic and anti-inflammatory agent.

Chemical Structure and Properties

The chemical structure of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one can be represented as follows:

1. Cytotoxic Activity

Numerous studies have explored the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and tested against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to the positive control, lapatinib, suggesting potent cytotoxic activity.

| Compound | IC50 (MCF-7) | IC50 (A2780) |

|---|---|---|

| 2j | 3.79 ± 0.96 | 12.11 ± 1.03 |

| 3g | 0.14 ± 0.03 | 0.14 ± 0.03 |

| Lapatinib | 5.9 ± 0.74 | 12.11 ± 1.03 |

These findings highlight the potential of these compounds as effective agents in cancer therapy .

2. Antimicrobial Activity

Quinazolinone derivatives, including 2-aminomethyl-3-phenyl-3H-quinazolin-4-one, have demonstrated notable antimicrobial properties. A study screened several derivatives against various bacterial strains and found that some exhibited significant antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A3 | E. coli | 15 |

| A5 | S. aureus | 20 |

These results suggest that modifications to the quinazolinone structure can enhance antimicrobial efficacy .

3. Analgesic and Anti-inflammatory Activity

Research has indicated that certain quinazolinone derivatives possess analgesic properties comparable to standard analgesics like aspirin and indomethacin. In one study, compounds derived from quinazolinones were tested in a mouse model for their analgesic effects using the acetic acid-induced writhing test.

| Compound | Analgesic Activity (compared to control) |

|---|---|

| Compound 1 | Significant |

| Compound 2 | Moderate |

| Compound 3 | Higher than Aspirin |

The results demonstrated that some compounds could effectively reduce pain responses, indicating their potential use in pain management therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

- Cytotoxicity Against MCF-7 Cells : A study synthesized a series of quinazolinone derivatives and evaluated their cytotoxic effects, revealing that specific modifications led to enhanced activity against MCF-7 cells.

- Antiviral Activity : Compounds derived from quinazolinones were tested against various viruses, showing promising antiviral effects, particularly against herpes simplex virus types .

Q & A

Basic Research Questions

Q. What safety protocols are critical during the synthesis of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one?

- Answer: Mandatory precautions include wearing protective eyewear, gloves, and masks to avoid skin contact or inhalation. Experiments generating toxic byproducts should be conducted in fume hoods or gloveboxes. Post-synthesis waste must be segregated and handled by certified disposal services to mitigate environmental risks .

Q. How is the molecular structure of this compound validated experimentally?

- Answer: Single-crystal X-ray diffraction is a gold standard for structural confirmation, providing bond lengths and angles (e.g., mean C–C bond length = 0.004 Å). Spectroscopic methods (NMR, IR) and computational tools (e.g., SMILES or InChi keys) supplement structural analysis .

Q. What are standard synthetic routes for quinazolin-4-one derivatives?

- Answer: Conventional methods involve condensation of anthranilic acid with acyl chlorides or aldehydes, followed by cyclization. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate to form intermediates, which are hydrogenated to yield the target compound .

Q. Which biological assays are typically used to evaluate its pharmacological potential?

- Answer: Antibacterial activity is assessed via disk diffusion or MIC (Minimum Inhibitory Concentration) assays. Anti-inflammatory properties are tested using COX-2 inhibition or NF-κB/AP-1 transcriptional activation models .

Advanced Research Questions

Q. How does microwave irradiation improve the synthesis of quinazolin-4-one derivatives?

- Answer: Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances yields (e.g., 15–20% improvement) by enabling rapid, uniform heating. This method is particularly effective for one-pot, multi-step reactions involving anthranilic acid and amines .

Q. What strategies resolve contradictions in reported biological activity data?

- Answer: Iterative validation through dose-response studies, structural analogs testing, and cross-disciplinary approaches (e.g., molecular docking to confirm binding affinities) are critical. Reproducibility checks under standardized conditions (pH, solvent, cell lines) minimize variability .

Q. How can electrochemical methods be applied to functionalize quinazolin-4-one scaffolds?

- Answer: Electrochemical dual oxidative C(sp³)–H amination enables regioselective introduction of amino groups. This method avoids stoichiometric oxidants and operates under mild conditions (e.g., room temperature), as demonstrated in the synthesis of 6[2-((benzylamino)methyl)-3-phenylquinazolin-4(3H)-one] .

Q. What role does molecular docking play in designing quinazolin-4-one-based therapeutics?

- Answer: Docking studies (e.g., using AutoDock or Schrödinger Suite) predict interactions with target proteins (e.g., cyclooxygenase-2 or kinase enzymes). For instance, 2-pyridyl quinazolin-4-one derivatives showed high affinity for anti-inflammatory targets in silico, guiding subsequent wet-lab experiments .

Q. How are structural modifications (e.g., halogenation or heterocyclic fusion) optimized for enhanced bioactivity?

- Answer: Substituent effects are systematically studied via SAR (Structure-Activity Relationship) analysis. For example, 2-(3-trifluoromethoxyphenyl) analogs exhibit improved metabolic stability due to electron-withdrawing groups, while triazolylthiomethyl derivatives show potent antimicrobial activity .

Methodological Notes

- Data Sources: Avoid non-peer-reviewed platforms (e.g., ). Prioritize journals like Journal of Medicinal Chemistry and Der Chemica Sinica for synthesis protocols .

- Contradiction Management: Cross-reference crystallographic data (CCDC entries) with computational models to validate structural hypotheses .

- Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal and in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.